molecular formula C15H13BrO B1401514 1-bromo-4-(4-prop-2-enoxyphenyl)benzene CAS No. 918823-91-3

1-bromo-4-(4-prop-2-enoxyphenyl)benzene

Cat. No.: B1401514
CAS No.: 918823-91-3
M. Wt: 289.17 g/mol
InChI Key: IUGWTGTWXBSJBT-UHFFFAOYSA-N
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Description

4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a bromine atom and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-1,1’-biphenyl and allyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-bromo-1,1’-biphenyl is reacted with allyl alcohol in the presence of the base, leading to the formation of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the double bond in the prop-2-en-1-yloxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated alcohols or alkanes.

Scientific Research Applications

4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the prop-2-en-1-yloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds and subsequent biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.

    4-Bromo-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a prop-2-en-1-yloxy group, leading to different reactivity and applications.

    4-Bromo-4’-hydroxy-1,1’-biphenyl: Features a hydroxy group, which can participate in hydrogen bonding and other reactions.

Uniqueness

4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a bromine atom and a prop-2-en-1-yloxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-4-(4-prop-2-enoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWTGTWXBSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80845077
Record name 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918823-91-3
Record name 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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